molecular formula C17H26O2 B14720074 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane CAS No. 6414-20-6

5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane

Cat. No.: B14720074
CAS No.: 6414-20-6
M. Wt: 262.4 g/mol
InChI Key: OXRWIXJWYWOSQG-UHFFFAOYSA-N
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Description

5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including butyl, ethyl, methyl, and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method is the acetalization of a ketone or aldehyde with 1,3-propanediol under acidic conditions. The reaction is often carried out in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus, ensures high yields and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: The parent compound with a simpler structure.

    1,3-Dioxolane: A related compound with a five-membered ring.

    2-Phenyl-1,3-dioxane: A similar compound with a phenyl substituent but lacking the butyl and ethyl groups.

Uniqueness

5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to its combination of substituents, which confer specific chemical and physical properties. The presence of butyl, ethyl, methyl, and phenyl groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

6414-20-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

5-butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C17H26O2/c1-4-6-12-17(5-2)13-18-16(3,19-14-17)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3

InChI Key

OXRWIXJWYWOSQG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC(OC1)(C)C2=CC=CC=C2)CC

Origin of Product

United States

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